1-Cyclobutyl-3-(prop-2-enoyl)urea
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-Cyclobutyl-3-(prop-2-enoyl)urea”, there are related compounds synthesized through the Biginelli reaction . This reaction involves the reacting of numerous aldehydes with urea and a beta-keto ester to give a tetrahydropyrimidinone .Scientific Research Applications
Hetero-Diels-Alder Cycloadditions
The study by Zhuo and Wyler (1993) investigated the [4 + 2] cycloadditions of α,β-unsaturated acyl cyanides with N,N-dimethyluracils, leading to the formation of bicyclic adducts and subsequently hexahydro-cis-pyranopyrimidines. These compounds undergo ring-opening under acidic conditions, resulting in uracil derivatives with side chains at C(5), demonstrating the synthetic utility of such reactions in creating complex molecular architectures Zhuo & Wyler, 1993.
One-Step Curtius Rearrangement
Sun et al. (2014) described a one-step Curtius rearrangement for converting 1-(3-Oxocyclobutyl) carboxylic acid into N-Boc-protected 1-(3-oxocyclobutyl) urea, which is a key intermediate for preparing agonists of metabotropic glutamate receptor 5. This reaction showcases the application of cyclobutyl ureas in medicinal chemistry, particularly in the synthesis of bioactive compounds Sun et al., 2014.
Intramolecular Vicinal Diamination
Rajesh et al. (2017) presented an intramolecular vicinal 1,2-diamination of alkynes for synthesizing indole-cyclic urea fused derivatives, using isocyanate as the urea precursor and Ag(I) catalyst. This method highlights the role of cyclic ureas in constructing fused heterocyclic compounds, which could have implications in pharmaceutical chemistry Rajesh et al., 2017.
Urease Inhibitors for Medical Applications
Kosikowska and Berlicki (2011) reviewed urease inhibitors' potential in treating infections caused by Helicobacter pylori and Proteus species, noting that various classes of compounds, including urea derivatives, exhibit this inhibitory activity. This research underscores the potential therapeutic applications of urea derivatives in addressing gastric and urinary tract infections Kosikowska & Berlicki, 2011.
Mechanism of Action
Target of Action
The primary target of 1-Cyclobutyl-3-(prop-2-enoyl)urea is the Enoyl-acyl carrier protein reductase in Mycobacterium tuberculosis . This protein is a well-known and thoroughly studied target for anti-tuberculosis therapy .
Mode of Action
It is known that urea, a similar compound, has a mode of action that goes far beyond its assumed passive role . It is believed that this compound may interact with its targets in a similar way, affecting healthy skin and exerting efficacy in various skin diseases .
Biochemical Pathways
It is known that the introduction of heterologous enzymes, crotonyl-coa carboxylase/reductase (ccr) and ethylmalonyl-coa decarboxylase (emd) along with ®-2-enoyl-coa hydratase (phaj) aided the native reverse β-oxidation (rbox), resulting in remarkably high 3hhx composition (up to 379 mol%) in the polyester chains under the low-aerated condition .
Result of Action
It is believed that the compound may have significant effects on the treatment of various diseases, including tuberculosis and skin diseases .
Properties
IUPAC Name |
N-(cyclobutylcarbamoyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-7(11)10-8(12)9-6-4-3-5-6/h2,6H,1,3-5H2,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGGJPMMZYDLOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(=O)NC1CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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